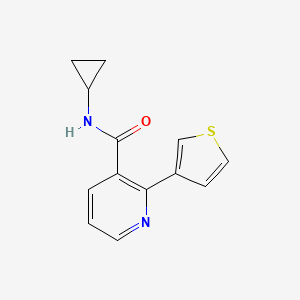

N-cyclopropyl-2-(3-thienyl)nicotinamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-cyclopropyl-2-thiophen-3-ylpyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2OS/c16-13(15-10-3-4-10)11-2-1-6-14-12(11)9-5-7-17-8-9/h1-2,5-8,10H,3-4H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKCQYNOKVPNNHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=C(N=CC=C2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N Cyclopropyl 2 3 Thienyl Nicotinamide

Retrosynthetic Analysis of N-cyclopropyl-2-(3-thienyl)nicotinamide

Retrosynthetic analysis is a powerful tool in organic synthesis for deconstructing a target molecule into simpler, commercially available, or easily synthesizable starting materials. This process helps in identifying potential synthetic routes and key bond formations.

The most logical and common disconnection for this compound is the amide bond (C-N bond) of the nicotinamide (B372718) moiety. This is a standard and reliable disconnection as numerous methods exist for the formation of amide bonds.

Figure 1: Retrosynthetic Disconnection of this compound

Target Molecule: this compound Precursor 1: 2-(3-thienyl)nicotinic acid Precursor 2: Cyclopropylamine (B47189)

This primary disconnection identifies two key precursors: 2-(3-thienyl)nicotinic acid and cyclopropylamine . Both of these precursors are commercially available, making this a highly viable synthetic strategy.

Further disconnection of 2-(3-thienyl)nicotinic acid can be envisioned through a Suzuki or Stille coupling reaction, disconnecting the bond between the pyridine (B92270) and thiophene (B33073) rings.

Figure 2: Further Retrosynthesis of 2-(3-thienyl)nicotinic acid

Precursor 1: 2-(3-thienyl)nicotinic acid Starting Material 1: 2-chloronicotinic acid or 2-bromonicotinic acid Starting Material 2: Thiophene-3-boronic acid (for Suzuki coupling) or 3-(tributylstannyl)thiophene (for Stille coupling)

This deeper analysis reveals that the synthesis could commence from even simpler and more readily available starting materials like 2-halonicotinic acids and thiophene derivatives.

Nicotinamide Unit: The nicotinamide core provides the primary scaffold for the molecule. The carboxylic acid group on the nicotinic acid precursor is the key functional handle for the final amide bond formation. The nitrogen atom in the pyridine ring can influence the reactivity of the carboxylic acid and may require consideration during the selection of coupling conditions to avoid side reactions.

Thiophene Unit: The 2-(3-thienyl) substituent on the nicotinamide ring is a significant structural feature. The synthetic plan must incorporate a method for its introduction, typically a cross-coupling reaction as identified in the retrosynthetic analysis. The electronic properties of the thiophene ring can also influence the reactivity of the nicotinic acid derivative.

Cyclopropyl (B3062369) Unit: The N-cyclopropyl group is introduced in the final step of the proposed synthesis through the amide bond formation. Cyclopropylamine is a readily available and reactive primary amine. Its small, rigid structure is not expected to introduce significant steric hindrance during the coupling reaction.

Direct Synthetic Routes to this compound

Based on the retrosynthetic analysis, the most direct synthetic route involves the formation of the amide bond between 2-(3-thienyl)nicotinic acid and cyclopropylamine.

The formation of the amide bond is a cornerstone of organic synthesis, and several reliable methods can be employed.

One common approach involves the conversion of the carboxylic acid to a more reactive intermediate, such as an acyl chloride. For instance, substituted nicotinic acids can be treated with reagents like oxalyl chloride or thionyl chloride to form the corresponding nicotinoyl chloride. nih.govmdpi.com This activated intermediate then readily reacts with an amine, in this case, cyclopropylamine, typically in the presence of a non-nucleophilic base like triethylamine or pyridine to neutralize the HCl generated during the reaction. mdpi.com

Alternatively, direct coupling of the carboxylic acid and the amine can be achieved using a variety of coupling reagents. This method avoids the often harsh conditions required for acyl chloride formation.

A wide array of coupling reagents is available for amide bond formation. The choice of reagent can depend on factors such as the scale of the reaction, the presence of other functional groups, and desired reaction conditions. Common classes of coupling reagents include carbodiimides, phosphonium salts, and uronium salts. peptide.com

| Coupling Reagent Class | Examples | General Reaction Conditions | Advantages | Potential Drawbacks |

| Carbodiimides | DCC (N,N'-Dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) researchgate.net | Often used with an additive like HOBt (Hydroxybenzotriazole) or DMAP (4-Dimethylaminopyridine) to suppress side reactions and increase efficiency. Room temperature in solvents like DMF or CH2Cl2. | Readily available, relatively inexpensive. | DCC can form an insoluble urea byproduct which can complicate purification. EDC is water-soluble, simplifying workup. |

| Phosphonium Salts | BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate), PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | Typically used with a tertiary amine base (e.g., DIPEA) in aprotic polar solvents. | High coupling efficiency, low racemization. | Can be more expensive than carbodiimides. |

| Uronium/Aminium Salts | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) peptide.com, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) peptide.com | Similar to phosphonium salts, used with a non-nucleophilic base. | Fast reaction times, high yields, and low racemization. peptide.com HATU is particularly effective for sterically hindered couplings. | Generally more costly. |

Table 1: Common Coupling Reagents for Amide Bond Formation

For the synthesis of this compound, a standard protocol might involve dissolving 2-(3-thienyl)nicotinic acid in an anhydrous aprotic solvent such as dimethylformamide (DMF) or dichloromethane (CH2Cl2). To this solution, the coupling reagent (e.g., EDC/HOBt or HATU) and a non-nucleophilic base (e.g., N,N-diisopropylethylamine, DIPEA) would be added, followed by the addition of cyclopropylamine. The reaction would typically be stirred at room temperature until completion.

Reaction optimization would involve screening different coupling reagents, solvents, bases, and reaction temperatures to maximize the yield and purity of the final product. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

For the synthesis of this compound, there are no stereocenters in either the 2-(3-thienyl)nicotinic acid or the cyclopropylamine. Therefore, the formation of stereoisomers is not a concern in the final amide coupling step. However, it is important to note that in the synthesis of other nicotinamide derivatives with chiral precursors, the choice of coupling reagent and reaction conditions can be critical to prevent racemization, particularly if the stereocenter is adjacent to the carboxylic acid. Reagents like HATU are known to be very effective in minimizing epimerization during peptide coupling. peptide.com

Introduction of the Thienyl Moiety

The creation of the 2-(3-thienyl)pyridine core is a critical step, typically achieved through transition metal-catalyzed cross-coupling reactions. These methods offer a powerful and versatile means of forming carbon-carbon bonds between aromatic and heteroaromatic systems. The choice of a specific methodology often depends on the availability of starting materials, functional group tolerance, and the desired scale of the reaction. The most common starting material for the nicotinamide portion is a 2-halonicotinic acid derivative (e.g., 2-chloro- or 2-bromonicotinic acid), which serves as the electrophilic partner in the coupling reaction.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is one of the most widely employed methods for this transformation due to the operational simplicity, the commercial availability and stability of boronic acids, and the generally mild reaction conditions. nih.govorganic-chemistry.org The reaction couples a 2-halonicotinamide or its precursor with a thiophene-3-boronic acid or its corresponding pinacol ester. A palladium catalyst, typically in the form of Pd(0) or a Pd(II) precatalyst, is used in conjunction with a suitable ligand and a base. nih.govresearchgate.net

The general catalytic cycle involves the oxidative addition of the 2-halopyridine to the Pd(0) complex, followed by transmetalation with the thienylboronic acid (activated by the base), and concludes with reductive elimination to yield the 2-(3-thienyl)pyridine product and regenerate the Pd(0) catalyst. nih.gov

Stille Coupling: The Stille reaction provides an alternative route, coupling a 2-halonicotinamide with an organostannane reagent, such as 3-(tributylstannyl)thiophene. wikipedia.orgorganic-chemistry.org This method is tolerant of a wide array of functional groups and can be effective when the corresponding boronic acids are unstable or difficult to access. organic-chemistry.org The catalytic cycle is analogous to the Suzuki coupling. wikipedia.org However, a significant drawback of the Stille coupling is the toxicity of the organotin reagents and the difficulty in removing tin-containing byproducts from the final product. wikipedia.orgorganic-chemistry.org Additives like copper(I) iodide (CuI) can sometimes be used to accelerate the reaction rate. harvard.edu

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. For the synthesis of the target scaffold, this would entail the coupling of a 2-halonicotinamide derivative with a 3-thienylzinc halide. Organozinc reagents are generally more reactive than their boron or tin counterparts, which can allow for reactions to proceed under milder conditions or for less reactive halides (e.g., chlorides) to be used effectively.

When employing substituted or di-halogenated pyridines, regioselectivity becomes a crucial consideration. In the case of a molecule like 2,4-dichloropyridine, cross-coupling reactions can be directed to a specific position based on the catalyst system and reaction conditions. For instance, studies on related dihalopyrimidines have shown that Suzuki coupling can be tuned to occur selectively at the C4 position over the C2 position. semanticscholar.org This selectivity is influenced by the electronic properties and steric environment of the carbon-halogen bonds, with the more electron-deficient or sterically accessible position often reacting preferentially.

The choice of ligand coordinated to the palladium center is paramount in controlling the catalyst's activity and selectivity. Electron-rich and sterically bulky phosphine ligands are often employed to promote the oxidative addition step and stabilize the catalytic species.

For Suzuki-Miyaura couplings involving thiophene boronic acids, various catalyst systems have been explored. Research has shown that catalyst systems based on bulky biaryl phosphine ligands, such as XPhos, or ferrocenyl phosphines, like dppf, are highly effective. nih.govntnu.noresearchgate.net The performance of different ligands can vary significantly depending on the specific substrates.

| Catalyst/Precatalyst | Ligand | Yield (%) | Reference |

|---|---|---|---|

| Pd(dppf)Cl₂ | dppf | 81 | nih.gov |

| Pd₂(dba)₃ | SPhos | High Conversion | researchgate.net |

| Pd-G4 | XPhos | High Conversion | researchgate.net |

| Pd(PPh₃)₄ | PPh₃ | Moderate | nih.gov |

| NiCl₂(dme) | dtbbpy | Ineffective | nih.gov |

As indicated in the table, specialized ligands like dppf and those in the XPhos family often provide superior results compared to more traditional ligands like triphenylphosphine (PPh₃) for challenging heteroaryl couplings. nih.govresearchgate.net

Integration of the Cyclopropyl Group

The N-cyclopropyl nicotinamide moiety is typically formed via a standard amidation reaction. This can be done either before or after the cross-coupling step.

The most direct and common method for installing the cyclopropyl group is through the use of cyclopropylamine as a nucleophilic building block. This approach involves the condensation reaction between cyclopropylamine and a 2-(3-thienyl)nicotinic acid derivative.

The synthetic sequence generally proceeds as follows:

Activation of the Carboxylic Acid: The carboxylic acid group of 2-(3-thienyl)nicotinic acid is activated to make it more susceptible to nucleophilic attack. This is commonly achieved by converting the acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). mdpi.com

Amide Bond Formation: The activated acyl chloride is then reacted with cyclopropylamine, typically in the presence of a non-nucleophilic base (e.g., triethylamine, Et₃N) to neutralize the HCl generated during the reaction. mdpi.com

This two-step, one-pot procedure is highly efficient for the synthesis of a wide range of N-substituted nicotinamides.

Alternatively, peptide coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in combination with an activator like 1-Hydroxybenzotriazole (HOBt) can be used to directly couple the carboxylic acid with cyclopropylamine, avoiding the need to isolate the acyl chloride intermediate.

While less common for this specific target, direct N-cyclopropylation of a pre-formed 2-(3-thienyl)nicotinamide is also a theoretical possibility. Such reactions involve the formation of a bond between the amide nitrogen and a cyclopropyl group. Methodologies for N-cyclopropylation of amides have been developed using reagents like cyclopropylboronic acid in the presence of a copper catalyst or cyclopropylbismuth reagents. These methods, however, are generally applied to simpler amide systems and may face challenges with the more complex substrate of 2-(3-thienyl)nicotinamide.

Alternative and Advanced Synthetic Approaches

To improve efficiency and reduce the number of synthetic steps, alternative and more advanced strategies can be conceptualized. One such approach is a one-pot synthesis where multiple transformations are carried out in the same reaction vessel without the isolation of intermediates. researchgate.netasianpubs.org

For the synthesis of this compound, a potential one-pot procedure could involve:

Starting with N-cyclopropyl-2-chloronicotinamide. This intermediate can be synthesized from 2-chloronicotinic acid and cyclopropylamine. nih.gov

Performing a Suzuki-Miyaura or Stille cross-coupling reaction directly on this intermediate with the appropriate 3-thienyl organometallic reagent (boronic acid or stannane) to furnish the final product in a single subsequent step.

| Route | Key Steps | Advantages | Disadvantages |

|---|---|---|---|

| Linear (Coupling First) | 1. Cross-coupling of 2-halonicotinic acid. 2. Amidation with cyclopropylamine. | Robust, well-established reactions. | Requires isolation of intermediate acid. |

| Linear (Amidation First) | 1. Amidation of 2-halonicotinic acid. 2. Cross-coupling of N-cyclopropyl-2-halonicotinamide. | Avoids handling potentially complex acid intermediate in coupling step. | Cross-coupling may be lower yielding with amide substrate. |

| One-Pot Approach | Sequential amidation and cross-coupling in a single vessel. | Higher efficiency, less waste, faster. | Requires careful optimization of compatible reaction conditions. |

Enzymatic and Biocatalytic Syntheses of this compound and Analogs

The use of enzymes in organic synthesis offers significant advantages, including high selectivity, mild reaction conditions, and reduced environmental impact. For the synthesis of this compound, biocatalytic methods can be envisioned for the key amide bond formation step.

Lipases are a class of enzymes that have been extensively utilized for the synthesis of amides. These enzymes, which naturally catalyze the hydrolysis of lipids, can be employed in non-aqueous media to drive the reverse reaction—amidation. The lipase-catalyzed synthesis of N-picolineamides, for instance, has been demonstrated with excellent yields. nih.gov This suggests that a similar approach could be applied to the synthesis of this compound, where a lipase could catalyze the condensation of a 2-(3-thienyl)nicotinic acid ester with cyclopropylamine. A lipase from Sphingomonas sp. HXN-200 (SpL) has shown promise in forming amides in aqueous solutions from a range of sterically demanding heteroaromatic ethyl esters and aliphatic amines, achieving high yields and space-time yields. acs.org This particular enzyme, featuring a catalytic tetrad and two access tunnels, could be a prime candidate for the synthesis of the target molecule.

The choice of enzyme and reaction conditions is crucial for a successful biocatalytic process. Lipases such as those from Candida antarctica (e.g., Novozym 435) are known for their broad substrate scope and stability in organic solvents, making them suitable candidates for such transformations. mdpi.com Furthermore, the development of biocatalytic methods for the synthesis of tetrasubstituted dihydrothiophenes using porcine pancreatic lipase (PPL) highlights the potential of enzymes to handle sulfur-containing heterocyclic substrates. mdpi.com

| Enzyme Candidate | Substrate Analogs | Potential Application for Target Synthesis | Key Advantages |

| Candida antarctica Lipase B (Novozym 435) | N-picolineamides, various amides | Catalyzing the amidation of a 2-(3-thienyl)nicotinate ester with cyclopropylamine. | Broad substrate scope, high stability in organic media. |

| Sphingomonas sp. HXN-200 Lipase (SpL) | Heteroaromatic amides | Direct amidation of a 2-(3-thienyl)nicotinate ester in an aqueous buffer. | High yields with sterically demanding substrates, operates in aqueous media. |

| Porcine Pancreatic Lipase (PPL) | Dihydrothiophenes | Potential for tolerance of the thienyl moiety in the substrate. | Demonstrated utility with sulfur-containing heterocycles. |

Flow Chemistry and Continuous Processing for Scalable Synthesis

Flow chemistry has emerged as a powerful technology for the synthesis of pharmaceuticals and fine chemicals, offering enhanced safety, better process control, and improved scalability compared to traditional batch methods. The synthesis of this compound could be significantly optimized by adopting a continuous flow process.

The amidation reaction, a key step in the synthesis, is well-suited for flow chemistry. Continuous flow reactors allow for precise control of reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and purities. For instance, the synthesis of arylthio-cyclopropyl carbonyl compounds has been successfully demonstrated in a continuous-flow system using a reusable acid catalyst (Amberlyst-35). mdpi.com This approach could be adapted for the synthesis of the 2-(3-thienyl)nicotinic acid precursor or for the final amidation step.

| Flow Chemistry Approach | Potential Application | Key Parameters and Advantages |

| Packed-Bed Reactor with Solid Catalyst | Synthesis of 2-(3-thienyl)nicotinic acid or its ester. | Use of reusable catalysts (e.g., Amberlyst-35), easy product separation. mdpi.com |

| Multi-step Telescoped Synthesis | Integrated synthesis from simpler precursors to the final product without isolation of intermediates. | Reduced cycle time, improved safety and process control. flinders.edu.au |

| Microreactor Technology | Final amidation step. | Enhanced heat and mass transfer, precise control over reaction conditions. |

Chemoinformatics-Assisted Reaction Design and Optimization

Chemoinformatics and computational chemistry play an increasingly important role in modern synthetic chemistry, from the design of novel molecules to the optimization of reaction conditions. For the synthesis of this compound, chemoinformatics tools can be employed to predict optimal synthetic routes, identify suitable catalysts, and understand reaction mechanisms.

Computational models, such as those based on Density Functional Theory (DFT), can be used to study the mechanism of amide bond formation and to predict the reactivity of different substrates and catalysts. researchgate.netfrontiersin.org This can help in the rational design of catalysts and in the selection of reaction conditions that favor the desired product formation while minimizing side reactions. For instance, computational studies can predict the likelihood of N-protonation versus O-protonation in amides, a factor that can influence their reactivity. nih.gov

Furthermore, chemoinformatics platforms can be used to screen virtual libraries of catalysts or reagents to identify those with the highest predicted activity and selectivity for the synthesis of this compound. The "Quantum-Chemoinformatics" approach, which utilizes quantum chemistry-based descriptors, can aid in the discovery and design of new chemical reactions and routes. chemrxiv.org By creating reaction route networks, it is possible to enumerate and evaluate all potential pathways between starting materials and the final product, allowing for the selection of the most efficient and sustainable route.

| Chemoinformatics Tool/Method | Application in Synthesis Design | Expected Outcome |

| Density Functional Theory (DFT) | Elucidation of the amide bond formation mechanism. Prediction of catalyst performance. | Understanding of reaction barriers and intermediates, enabling rational catalyst design. researchgate.net |

| In Silico Substrate Filtering | Screening of starting materials for safety and environmental impact. | Identification of "safechem" building blocks for sustainable synthesis. rsc.org |

| Reaction Route Mapping (e.g., RMap project) | Discovery and design of novel synthetic pathways. | Enumeration and evaluation of all possible synthetic routes to the target molecule. chemrxiv.org |

| Computational Modeling of Enzyme Active Sites | Predicting enzyme-substrate interactions for biocatalytic synthesis. | Identification of suitable enzymes and prediction of their substrate specificity. plos.org |

Advanced Spectroscopic and Chromatographic Characterization in Research Contexts

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, the precise connectivity and spatial arrangement of atoms can be determined.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum of N-cyclopropyl-2-(3-thienyl)nicotinamide is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule. Based on the analysis of analogous structures, such as N-(thiophen-2-yl) nicotinamide (B372718) derivatives, the following proton signals can be anticipated. mdpi.com

The protons of the nicotinamide ring are expected to appear in the aromatic region, typically between δ 7.0 and 9.0 ppm. The specific chemical shifts and coupling patterns will be influenced by the substitution pattern. For instance, in related nicotinamide derivatives, the proton at position 2 of the pyridine (B92270) ring often appears as a doublet around δ 8.8-8.9 ppm. mdpi.com

The protons of the 3-thienyl substituent will also resonate in the aromatic region, with chemical shifts and multiplicities dependent on their relative positions. The cyclopropyl (B3062369) group protons will be observed in the upfield region of the spectrum. The methine proton of the cyclopropyl group directly attached to the amide nitrogen is expected to appear as a multiplet, while the methylene (B1212753) protons will likely show complex splitting patterns due to their diastereotopic nature. In a similar compound, 5,6-dichloro-N-(3-cyano-5-(cyclopropylcarbamoyl)-4-methylthiophen-2-yl)nicotinamide, the cyclopropyl protons were observed as multiplets in the range of δ 0.55–0.72 ppm and δ 2.74–2.83 ppm. mdpi.com The amide proton (NH) is expected to show a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Nicotinamide H | 7.0 - 9.0 | m | - |

| Thienyl H | 7.0 - 8.0 | m | - |

| Amide NH | 8.0 - 12.5 (broad) | s | - |

| Cyclopropyl CH | 2.7 - 2.9 | m | - |

| Cyclopropyl CH₂ | 0.5 - 0.8 | m | - |

Carbon (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom will give rise to a distinct signal. For this compound, the carbonyl carbon of the amide group is expected to be the most downfield signal, typically appearing in the range of δ 160-170 ppm. mdpi.com The aromatic carbons of the nicotinamide and thienyl rings will resonate between δ 110 and 160 ppm. The chemical shifts of these carbons provide valuable information about the electronic environment within the aromatic systems.

The carbons of the cyclopropyl group will appear in the upfield region. The methine carbon is expected around δ 23-24 ppm, and the methylene carbons at approximately δ 6-7 ppm, as observed in structurally similar compounds. mdpi.com

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Amide) | 162 - 165 |

| Aromatic C (Nicotinamide & Thienyl) | 115 - 155 |

| Cyclopropyl CH | 23 - 24 |

| Cyclopropyl CH₂ | 6 - 7 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Definitive Structure Assignment

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For this compound, COSY would show correlations between adjacent protons on the nicotinamide and thienyl rings, as well as within the cyclopropyl group. This helps in tracing the connectivity of the spin systems.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals based on the already assigned proton signals. For example, the upfield proton signals of the cyclopropyl group would correlate with the corresponding upfield carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity between the different fragments of the molecule. For instance, HMBC would show a correlation from the amide proton to the carbonyl carbon and the cyclopropyl methine carbon. It would also show correlations between the protons on the nicotinamide ring and the carbons of the thienyl ring, confirming their linkage.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a key analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of the molecule with a high degree of confidence. For this compound, HRMS would be used to confirm its molecular formula. In the analysis of similar nicotinamide derivatives, HRMS has been successfully used to confirm the calculated elemental compositions, often with a mass accuracy in the sub-ppm range. mdpi.com For example, the [M+H]⁺ ion of a related compound, 5,6-dichloro-N-(3-cyano-5-(cyclopropylcarbamoyl)-4-methylthiophen-2-yl)nicotinamide, was found at m/z 395.0123, which closely matched the calculated value of 395.0131. mdpi.com

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide valuable information about the structure of the parent molecule.

For this compound, key fragmentation pathways would likely involve the cleavage of the amide bond, leading to the formation of ions corresponding to the cyclopropylamine (B47189) and the 2-(3-thienyl)nicotinoyl moieties. Further fragmentation of these initial product ions would provide additional structural details. For instance, the nicotinoyl fragment could undergo decarboxylation or cleavage of the thienyl ring. The analysis of these fragmentation patterns allows for the confirmation of the connectivity of the different structural units within the molecule.

Chromatographic Purity Assessment and Isolation Techniques

The assessment of a compound's purity is a critical step following its synthesis. Chromatographic techniques are the cornerstone of this process, offering high-resolution separation of the target compound from unreacted starting materials, by-products, and other impurities.

HPLC is a premier technique for the purity assessment of non-volatile and thermally labile compounds like this compound. The development of a robust HPLC method is essential for obtaining accurate and reproducible results. A reversed-phase HPLC (RP-HPLC) method is typically the first choice for a molecule of this polarity.

The process begins with the selection of an appropriate stationary phase, commonly a C18 column, which provides effective separation for a wide range of organic molecules. The mobile phase composition is then optimized to achieve a good resolution and peak shape. A typical starting point for method development involves a gradient elution using a mixture of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer to control pH) and an organic modifier, most commonly acetonitrile (B52724) or methanol. The gradient allows for the elution of compounds with a broad range of polarities.

Detection is most often accomplished using a UV-Vis detector, as the aromatic rings (pyridine and thiophene) in this compound are expected to have strong chromophores. The selection of an appropriate wavelength, likely around 254 nm or determined by a UV scan of the compound, is crucial for achieving high sensitivity.

A developed HPLC method would be validated for its linearity, accuracy, precision, and specificity to ensure its suitability for quantitative purity analysis. For instance, a study on the HPLC analysis of nicotinamide and other B vitamins utilized a C18 column with a mobile phase consisting of a buffer and methanol, demonstrating a common approach for related structures. researchgate.net Similarly, research on other nicotinamide derivatives has successfully employed RP-HPLC with UV detection for quantification. ptfarm.pl

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Value/Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 260 nm |

| Injection Volume | 10 µL |

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound has a relatively high molecular weight, it may be amenable to GC-MS analysis, provided it does not decompose at the temperatures required for vaporization in the GC inlet. The primary application of GC-MS in this context would be to identify and quantify volatile or semi-volatile impurities that may not be detected by HPLC.

In a typical GC-MS method, a capillary column with a non-polar or mid-polar stationary phase, such as a 5% phenyl-methylpolysiloxane (HP-5ms), is used. mdpi.com The sample, dissolved in a suitable volatile solvent, is injected into a heated port where it is vaporized and carried onto the column by an inert carrier gas, such as helium. The temperature of the GC oven is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interactions with the stationary phase.

The separated compounds then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing both molecular weight information and a characteristic fragmentation pattern that can be used for structural elucidation and library matching. This technique is particularly useful for confirming the identity of known impurities and identifying unknown ones.

Table 2: Representative GC-MS Method Parameters for Impurity Profiling

| Parameter | Value/Condition |

| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Inlet Temperature | 280 °C |

| Oven Program | Start at 150 °C, hold for 1 min, ramp to 300 °C at 15 °C/min, hold for 5 min |

| Transfer Line Temp | 290 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-500 amu |

Following synthesis, the crude product of this compound often requires purification to isolate the target compound from by-products and unreacted starting materials. Preparative chromatography is the standard method for this purpose on a laboratory scale. This technique operates on the same principles as analytical chromatography but utilizes larger columns and higher flow rates to handle larger quantities of material.

Flash column chromatography using silica (B1680970) gel is a common initial purification step. mdpi.com The crude mixture is loaded onto the top of a silica gel column, and a solvent system, typically a mixture of a non-polar solvent (e.g., petroleum ether or hexane) and a more polar solvent (e.g., ethyl acetate), is passed through the column. The polarity of the solvent mixture is often optimized using analytical Thin Layer Chromatography (TLC) to achieve good separation. The fractions are collected as they elute from the column and are analyzed (e.g., by TLC or HPLC) to identify those containing the pure compound.

For higher purity requirements or more challenging separations, preparative HPLC can be employed. This method uses the same principles as analytical HPLC but with a larger column diameter and corresponding higher flow rates. While more expensive in terms of solvent consumption and equipment, preparative HPLC offers superior resolution and is often capable of separating closely related impurities. The method developed during analytical HPLC can be scaled up for preparative purposes.

Table 3: Example of a Preparative Flash Chromatography System

| Parameter | Description |

| Stationary Phase | Silica Gel (230-400 mesh) |

| Mobile Phase | Gradient of Ethyl Acetate in Hexane (e.g., 10% to 50%) |

| Loading Technique | Dry loading with silica gel |

| Fraction Collection | Automated fraction collector based on UV signal or time |

| Purity Monitoring | Analytical HPLC and TLC of collected fractions |

Investigation of Biological Interactions and Mechanisms in Preclinical Models

Cellular Activity and Biological Effects in In Vitro Systems

Cell-Based Reporter Assays for Pathway Modulation

There is a lack of published research utilizing cell-based reporter assays to investigate the modulation of cellular pathways by N-cyclopropyl-2-(3-thienyl)nicotinamide. Reporter assays are a powerful tool to screen for and characterize the effects of a compound on specific signaling pathways (e.g., NF-κB, MAPK, etc.). The absence of such studies means the intracellular signaling pathways affected by this compound have not been elucidated.

Target Engagement Studies in Cellular Contexts

There is currently no specific information available from preclinical studies regarding the direct target engagement of this compound within cellular contexts. Research detailing its interaction with specific molecular targets, pathways, or cellular processes remains to be published in the public domain.

Preclinical In Vivo Studies in Animal Models (Focus on Biological Effect)

No studies have been identified that report on the modulation of specific biomarkers in animal models following the administration of this compound. Consequently, there is no data to present in a tabular format regarding biomarker effects.

There is a lack of published research on the pharmacodynamic properties of this compound, including its potential anti-inflammatory effects, in animal models of disease. As such, no data tables can be generated to summarize these effects.

Information regarding the distribution of this compound in various tissues of animal models is not available in the public record. This includes studies that would typically analyze the concentration of the compound in different organs and tissues to understand its localization within the body, independent of its pharmacokinetic profile.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N Cyclopropyl 2 3 Thienyl Nicotinamide and Analogs

Design Principles for N-cyclopropyl-2-(3-thienyl)nicotinamide Analogs

The rational design of analogs related to this compound is a methodical process centered on the systematic modification of its core structure to enhance biological activity and optimize physicochemical properties. nih.gov This strategy involves dissecting the molecule into its primary components: the nicotinamide (B372718) scaffold, the 2-position thienyl ring, and the N-cyclopropyl amide group. Researchers create a matrix of chemical modifications to these parts to build a comprehensive understanding of the structure-activity relationship (SAR).

A primary focus is the 2-substituted nicotinamide core. nih.gov The thienyl group at the 2-position is often substituted with other heterocyclic or aromatic rings to determine if alternative systems can improve target binding or selectivity. nih.gov Furthermore, the substitution pattern on the pyridine (B92270) ring itself is critical; moving the aryl substituent to a different position or adding other functional groups can alter the molecule's electronic distribution and steric profile, thereby influencing target interaction. nih.govnih.gov

Another key area of variation is the amide substituent. The N-cyclopropyl group is a defining feature, and its replacement with other small alkyl, cycloalkyl, or even more complex groups helps to probe the size, shape, and lipophilicity constraints of the binding pocket. This systematic approach of altering each component allows medicinal chemists to map the structural requirements for biological activity and to fine-tune the molecule's properties.

Combinatorial chemistry provides a high-throughput methodology for generating extensive libraries of this compound analogs, significantly accelerating the drug discovery process. combichemistry.comwikipedia.org This technique allows for the rapid synthesis of thousands of related compounds from a set of common building blocks, enabling a broad exploration of chemical diversity around the core scaffold. nih.govstanford.edu

The synthesis of a library of these analogs typically follows a modular approach. For instance, a 2-halonicotinic acid precursor can be subjected to parallel amide bond formation with a diverse array of amines to generate variance at the N-substituent position. Subsequently, a Suzuki or Stille coupling reaction can be employed to introduce a wide variety of aryl and heteroaryl groups at the 2-position of the nicotinamide ring. This creates a grid of final compounds where each amine is paired with each aryl/heteroaryl group.

These libraries are then screened using high-throughput assays to identify "hits," or compounds with desired biological activity. nih.gov The data generated from screening these large, diverse libraries helps to quickly identify promising regions of chemical space and informs further, more focused rational design efforts. stanford.edu

Elucidation of Key Structural Determinants for Biological Activity

The nicotinamide moiety, a form of vitamin B3, is a crucial pharmacophore in this compound, playing a pivotal role in molecular recognition and binding to biological targets. mdpi.comwikipedia.org Its structure is fundamental to many cellular processes, acting as a component of the coenzyme NAD+ which is essential for redox reactions and as a substrate for enzymes like PARPs and sirtuins. wikipedia.orgnih.gov The electrochemical properties of the nicotinamide ring are key to its function. mdpi.com

In the context of drug-target interactions, the pyridine nitrogen of the nicotinamide ring often serves as a hydrogen bond acceptor, while the amide group provides both a hydrogen bond donor (N-H) and an additional acceptor (C=O). nih.gov This specific arrangement of hydrogen bonding features is critical for orienting the molecule within the active site of a target protein, frequently mimicking the interactions of the adenine (B156593) portion of natural cofactors like ATP. mdpi.com The planarity of the ring also allows for potential π-stacking interactions with aromatic amino acid residues in the binding pocket. Modifying the electronic properties of the nicotinamide ring through substitution can further refine binding affinity and selectivity. nih.gov

The specific substitution pattern is critical. Studies on related N-(thiophen-2-yl) nicotinamide derivatives have shown that altering substituents on both the pyridine and thiophene (B33073) rings leads to substantial changes in fungicidal activity. researchgate.netnih.gov For example, the placement and nature of alkoxy groups on the thiophene ring can dramatically increase or decrease efficacy, suggesting that a delicate balance of lipophilicity and electronics is required for optimal activity. nih.gov The position of attachment (e.g., 2-thienyl vs. 3-thienyl) alters the vector and presentation of the substituent, which can have a profound impact on how the molecule fits into a binding site.

Table 1: Illustrative Impact of Heteroaromatic Ring Variation on Biological Activity in a Nicotinamide Series This table presents representative data from related compound series to illustrate general SAR principles.

| R Group at 2-Position | Relative Activity |

|---|---|

| Phenyl | Moderate |

| 2-Thienyl | High |

| 3-Thienyl | High |

| 3-Furyl | Moderate-High |

| 2-Pyridyl | Low |

The N-cyclopropyl group is a privileged substituent in medicinal chemistry, valued for its unique structural and electronic properties that positively influence a molecule's biological activity and pharmacokinetic profile. researchgate.netscientificupdate.com Its inclusion in this compound has several important consequences for molecular interactions.

First, the cyclopropyl (B3062369) ring is conformationally rigid. scientificupdate.com This rigidity reduces the entropic penalty upon binding to a biological target, as fewer conformations are accessible in the unbound state, which can lead to enhanced binding affinity. researchgate.netnih.gov This constrained geometry also provides a defined vector for the rest of the molecule, optimizing its orientation within a binding pocket. scientificupdate.com

Second, the cyclopropyl group possesses unique electronic properties, with its C-C bonds having enhanced p-character compared to other alkanes. researchgate.netnih.gov This can influence the properties of the adjacent amide bond. The group is also valued for increasing metabolic stability. researchgate.nethyphadiscovery.com The C-H bonds of a cyclopropyl ring are stronger and less susceptible to oxidative metabolism by cytochrome P450 enzymes, which can improve a drug's half-life and reduce the potential for drug-drug interactions. hyphadiscovery.com Its compact, lipophilic nature also allows for favorable van der Waals interactions within hydrophobic pockets of target proteins. researchgate.net

Table 2: Representative Effect of N-Substituent Variation on Potency in a Nicotinamide Analog Series This table presents representative data from related compound series to illustrate general SAR principles.

| N-Substituent | Relative Potency | Rationale for Potency Change |

|---|---|---|

| Methyl | Low | Small size may not optimally fill the available hydrophobic pocket. |

| Ethyl | Moderate | Increased lipophilicity and size improve hydrophobic contacts. |

| Isopropyl | Moderate-High | Branched structure provides a better steric fit than linear alkyl groups. |

| Cyclopropyl | High | Rigid, lipophilic nature optimizes fit and reduces the entropic penalty of binding. researchgate.netnih.gov |

| Cyclobutyl | Moderate | Larger ring size may introduce unfavorable steric interactions. |

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics

Quantitative Structure-Activity Relationship (QSAR) and cheminformatics are computational disciplines that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov These methodologies are instrumental in modern drug discovery, facilitating the rational design and optimization of lead compounds. nih.gov By generating predictive models, QSAR studies can forecast the activity of novel molecules, prioritize compounds for synthesis and testing, and provide insights into the molecular features that govern their biological effects. nih.govmdpi.com

The process typically involves calculating a wide array of molecular descriptors that quantify various aspects of a molecule's structure, such as its electronic, steric, and hydrophobic properties. nih.gov Statistical methods, ranging from multiple linear regression to more complex machine learning algorithms like support vector machines and random forests, are then employed to build the predictive models. nih.gov The robustness and predictive power of these models are rigorously assessed through internal and external validation techniques. mdpi.comresearchgate.net

The development of predictive QSAR models is a cornerstone for understanding the structure-activity relationships of therapeutic agents. For classes of compounds like nicotinamide and thienopyrimidine derivatives, various models have been developed to predict their efficacy against different biological targets.

For instance, in the study of thieno[2,3-d]pyrimidine (B153573) derivatives as potential inhibitors of Vascular Endothelial Growth Factor Receptor 3 (VEGFR3), a target implicated in cancer, 3D-QSAR models were successfully established. mdpi.com These models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), demonstrated high statistical significance, indicating their strong predictive capability for the inhibitory activities of this class of compounds. mdpi.com The reliability of such models is often confirmed through rigorous statistical validation. mdpi.comresearchgate.net

Similarly, for a series of 4,5-dihydropyrazole derivatives incorporating a niacinamide (nicotinamide) moiety, 3D-QSAR models were constructed to elucidate the structural requirements for inhibiting the BRAF(V600E) kinase, a key player in certain cancers. nih.gov These models provided a pharmacophore hypothesis that could guide the design of more potent inhibitors. nih.gov The use of machine learning approaches, such as support vector regression and random forest regression, has also been applied to predict the inhibitory effects of amide derivatives on enzymes like xanthine (B1682287) oxidase. nih.gov

The following table summarizes the statistical validation parameters for representative QSAR models developed for thienopyrimidine and nicotinamide analogs, showcasing their predictive power.

| Model Type | Target | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Reference |

| CoMFA | VEGFR3 (Thienopyrimidine derivatives) | 0.818 | 0.917 | mdpi.com |

| CoMSIA | VEGFR3 (Thienopyrimidine derivatives) | 0.801 | 0.897 | mdpi.com |

| 3D-QSAR | BRAF(V600E) (Niacinamide derivatives) | Not specified | Not specified | nih.gov |

| Mix kernel SVR | Xanthine Oxidase (Amide derivatives) | Not specified | Not specified | nih.gov |

This table is interactive. You can sort and filter the data.

A critical outcome of QSAR studies is the identification of specific physicochemical descriptors that are significantly correlated with the biological activity of a compound series. These descriptors provide a quantitative basis for understanding the structural features that enhance or diminish the desired biological response.

In the analysis of thieno[3,2-b]pyrrole-5-carboxamide derivatives, another class of compounds with a thienyl core, 3D-QSAR studies generated contour maps that visually represent the influence of different structural fields on activity. researchgate.net These maps can indicate regions where steric bulk, positive or negative electrostatic potential, hydrophobicity, or hydrogen bond donor/acceptor properties are favorable or unfavorable for biological activity. researchgate.net

For other heterocyclic systems, such as thiazolopyridine derivatives, QSAR models have shown that descriptors related to both 2D and 3D molecular structure are crucial for predicting antioxidant activity. researchgate.net Specific descriptors like the count of hydrogen-bond donors (HBDCount), average Broto-Moreau autocorrelation (AATS3e), and molecular weight (MW) have been identified as key influencers of free radical scavenging activity. researchgate.net Similarly, for 2-thioarylalkyl benzimidazole (B57391) derivatives, quantum chemical descriptors including the dipole moment, the energy of the highest occupied molecular orbital (HOMO), and the smallest negative charge have been found to be critical for their anthelmintic activity. scholars.direct

The table below presents a selection of physicochemical descriptors that have been identified as significant predictors of biological activity in studies of various heterocyclic compounds related to nicotinamides and thienyl structures.

| Descriptor Type | Specific Descriptor | Biological Activity Influenced | Compound Class | Reference |

| Constitutional | Molecular Weight (MW) | Antioxidant | Thiazolopyridine derivatives | researchgate.net |

| Topological | Average Broto-Moreau Autocorrelation (AATS3e) | Antioxidant | Thiazolopyridine derivatives | researchgate.net |

| Functional Group | Hydrogen Bond Donor Count (HBDCount) | Antioxidant | Thiazolopyridine derivatives | researchgate.net |

| Quantum Chemical | Dipole Moment (µ) | Anthelmintic | 2-thioarylalkyl benzimidazole derivatives | scholars.direct |

| Quantum Chemical | Energy of HOMO (E_HOMO) | Anthelmintic | 2-thioarylalkyl benzimidazole derivatives | scholars.direct |

| Quantum Chemical | Smallest Negative Charge (q-) | Anthelmintic | 2-thioarylalkyl benzimidazole derivatives | scholars.direct |

This table is interactive. You can sort and filter the data.

Computational Chemistry and Molecular Modeling of N Cyclopropyl 2 3 Thienyl Nicotinamide

Quantum Chemical Calculations

There are no available quantum chemical calculation reports for N-cyclopropyl-2-(3-thienyl)nicotinamide.

Further research and publication are required before a detailed computational analysis of this specific compound can be accurately reported.

Electronic Structure Analysis of this compound

The electronic structure of a molecule dictates its reactivity, stability, and intermolecular interactions. Computational analysis provides quantitative data on molecular orbitals, charge distribution, and electrostatic potential, which are fundamental to understanding the chemical behavior of this compound.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ELUMO - EHOMO) is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and optical properties. tandfonline.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. tandfonline.comfigshare.com For this compound, a DFT calculation would map the electron density of these orbitals, revealing the likely sites for nucleophilic and electrophilic attack.

Molecular Electrostatic Potential (MEP): The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution of a molecule and predict its reactive sites. tandfonline.comresearchgate.net The MEP map displays regions of varying electrostatic potential on the molecular surface, typically color-coded so that red indicates electron-rich areas (negative potential, susceptible to electrophilic attack) and blue indicates electron-poor areas (positive potential, susceptible to nucleophilic attack). researchgate.net In this compound, the oxygen atom of the carbonyl group and the nitrogen atom in the pyridine (B92270) ring would be expected to be regions of high negative potential, while the amide proton would be a site of positive potential. tandfonline.comku.dkresearchgate.net

Atomic Charges and Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the charge distribution and bonding interactions within a molecule. nih.gov It calculates the partial charges on each atom, offering insights into the electrostatic interactions. ku.dk Furthermore, NBO analysis examines charge transfer interactions between filled donor orbitals and empty acceptor orbitals, quantifying their stabilization energy. tandfonline.com For this compound, this analysis would reveal the delocalization of electron density between the pyridine and thienyl rings and the nature of the amide bond.

A representative data table for electronic properties, derived from a typical DFT calculation, would appear as follows. Please note that the following values are illustrative examples for methodological context and are not actual calculated data for this compound.

| Parameter | Illustrative Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 3.2 D |

Prediction of Spectroscopic Properties to Aid Experimental Characterization

Computational methods can accurately predict various spectroscopic properties, which is invaluable for interpreting experimental data and confirming the structure of a synthesized compound. tandfonline.comfigshare.com

Vibrational Spectroscopy (IR and Raman): Theoretical calculations, typically using DFT methods, can compute the vibrational frequencies of a molecule. researchgate.net These calculated frequencies correspond to the peaks observed in experimental Infrared (IR) and Raman spectra. By comparing the predicted spectrum with the experimental one, researchers can confidently assign specific vibrational modes to the observed absorption bands. tandfonline.com For this compound, key vibrational modes would include the N-H stretch, the C=O stretch of the amide group, C-N stretching, and the aromatic C-H and C=C stretching modes of the pyridine and thienyl rings. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a cornerstone of chemical structure elucidation. Computational chemistry can predict the chemical shifts (δ) for ¹H and ¹³C NMR spectra by calculating the magnetic shielding tensors of the nuclei. tandfonline.com These theoretical predictions are highly useful for assigning signals in complex spectra and for confirming the connectivity and chemical environment of atoms within the molecule. For this compound, calculations would provide predicted chemical shifts for the distinct protons and carbons of the cyclopropyl (B3062369), thienyl, and nicotinamide (B372718) moieties. mdpi.com

Electronic Spectroscopy (UV-Vis): Time-Dependent Density Functional Theory (TD-DFT) is used to predict the electronic absorption spectra of molecules. tandfonline.com This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. figshare.com The analysis also provides information on the nature of these transitions, for instance, identifying them as π→π* or n→π* transitions, which offers insight into the electronic structure of the conjugated systems within the molecule.

An illustrative data table comparing predicted and experimental spectroscopic data would typically be structured as follows. Note that these are example values and not specific to the compound .

| Vibrational Mode (IR) | Predicted Wavenumber (cm⁻¹) | **Experimental Wavenumber (cm⁻¹) ** |

| N-H Stretch | 3450 | 3445 |

| C=O Stretch | 1685 | 1680 |

| C=C Aromatic Stretch | 1590 | 1588 |

| ¹³C NMR | Predicted Shift (ppm) | Experimental Shift (ppm) |

| C=O (Amide) | 169.5 | 169.2 |

| C-thienyl (α to S) | 140.2 | 139.8 |

| C-pyridyl (adjacent to N) | 152.0 | 151.7 |

By leveraging these computational approaches, a comprehensive theoretical profile of this compound can be constructed, providing a robust foundation for its synthesis, characterization, and further research.

Future Research Directions and Unexplored Avenues for N Cyclopropyl 2 3 Thienyl Nicotinamide

Novel Synthetic Methodologies and Process Intensification

The development of efficient, scalable, and environmentally benign synthetic routes is paramount for the viability of any chemical compound in research and development.

Development of More Sustainable and Atom-Economical Syntheses

Traditional methods for creating amide bonds, central to the structure of N-cyclopropyl-2-(3-thienyl)nicotinamide, are often criticized for their use of stoichiometric activating reagents that generate significant waste and possess poor atom economy. nih.gov Future research should pivot towards greener and more sustainable synthetic alternatives.

A promising avenue is the adoption of biocatalysis. The use of enzymes, such as immobilized lipases like Novozym® 435 from Candida antarctica, has been successfully applied to the synthesis of other nicotinamide (B372718) derivatives. nih.govrsc.org This approach offers high catalytic efficiency and stereoselectivity under mild reaction conditions. nih.gov A key future goal would be to develop a biocatalytic process for the amidation of a 2-(3-thienyl)nicotinic acid derivative with cyclopropylamine (B47189).

Furthermore, integrating enzymatic synthesis with process intensification technologies, such as continuous-flow microreactors, could dramatically enhance production efficiency. nih.govacs.org Continuous-flow systems can lead to substantially shorter reaction times and improved product yields compared to conventional batch processes. nih.gov The evaluation of such a process for this compound using established green chemistry metrics would be essential, as demonstrated in the table below.

| Green Metric | Description | Goal for Future Synthesis |

|---|---|---|

| Atom Economy | The measure of the amount of starting materials that become incorporated into the final product. | Maximize incorporation of atoms from reactants into the final compound. |

| E-Factor (Environmental Factor) | The ratio of the mass of waste produced to the mass of the desired product. | Minimize the E-Factor, aiming for a value as close to zero as possible. |

| Process Mass Intensity (PMI) | The total mass of materials used (solvents, reagents, process water) to produce a specified mass of product. | Reduce the overall mass input per unit of product. |

Exploration of Asymmetric Synthesis for Chiral Analogs (if applicable)

While this compound is an achiral molecule, the synthesis of chiral analogs could unlock novel biological activities. Future research could explore two primary avenues for introducing chirality:

Chiral Cyclopropane Ring: Asymmetric cyclopropanation reactions could be employed to create analogs with stereocenters on the cyclopropyl (B3062369) moiety. Methodologies using cobalt(II)-based catalysts with specific chiral ligands have proven effective for the asymmetric cyclopropanation of various olefins, yielding optically active cyclopropyl carboxamides with high diastereoselectivity and enantioselectivity. organic-chemistry.orgresearchgate.net Applying such a strategy to synthesize chiral precursors for this compound represents a significant research opportunity. organic-chemistry.org

Axial Chirality: Restricted rotation around the Ar–C(=O)N bond can lead to atropisomerism, creating stable, axially chiral nicotinamides. researchgate.net Research has shown that N,N-dialkylnicotinamides with substituents at the 2- and 4-positions of the pyridine (B92270) ring can exhibit this property. researchgate.net Investigations into whether the 2-thienyl substituent in this compound could similarly restrict bond rotation, potentially with additional modifications, would be a novel and exciting direction.

Advanced Mechanistic Investigations

A thorough understanding of a compound's biological interactions is critical. Future work on this compound must move beyond primary activity assays to a more holistic mechanistic evaluation.

Deeper Elucidation of Off-Target Interactions in Preclinical Systems

Many drugs fail in later stages of development due to unforeseen off-target effects. Since this compound mimics the nicotinamide moiety of NAD+, it has the potential to interact with a wide range of NAD+-dependent enzymes. mdpi.com For instance, many inhibitors of Poly(ADP-Ribose) Polymerase (PARP) enzymes, which are nicotinamide mimetics, suffer from a lack of selectivity across the PARP family. nih.gov

A crucial future direction is the comprehensive off-target profiling of this compound. This would involve screening the compound against a broad panel of enzymes and receptors. Bioinformatic analysis of the nicotinamide binding sites of various protein families could help predict and rationalize potential interactions, guiding the design of more selective analogs. nih.gov

Systems Biology Approaches to Map Broader Biological Impact

Systems biology offers a powerful framework to understand the complex biological impact of a compound by integrating data from multiple levels, including genomics, proteomics, and metabolomics. nih.gov Given that NAD+ is a pivotal coenzyme in cellular metabolism, energy production, and signaling, any compound that interacts with NAD+-utilizing pathways is likely to have widespread effects. mdpi.commetwarebio.com

Future research should employ systems biology approaches to map the cellular response to this compound. This could involve treating cellular models with the compound and subsequently performing multi-omics analyses. By constructing and analyzing biological networks, researchers could uncover unexpected mechanisms of action, identify potential biomarkers of efficacy or toxicity, and understand the compound's impact on metabolic homeostasis. nih.govmetwarebio.com

Innovative Applications of Computational Chemistry

Computational chemistry provides invaluable tools for accelerating drug discovery and development by predicting molecular properties and interactions.

Future studies on this compound should extensively leverage computational methods. Molecular docking and molecular dynamics (MD) simulations can be used to predict the binding affinity and mode of interaction of the compound with potential protein targets. These techniques have been successfully used to rationalize the interactions of other nicotinamide derivatives with their targets. researchgate.net Such simulations can help prioritize targets for experimental validation and guide the rational design of new analogs with improved potency and selectivity.

Additionally, methods like Density Functional Theory (DFT) can provide deep insights into the molecule's electronic structure, stability, and reactivity, further aiding in the design of next-generation compounds.

AI/Machine Learning in Predicting Novel Analogs and Activities

The integration of artificial intelligence (AI) and machine learning (ML) has revolutionized drug discovery by enabling the rapid, in silico design and evaluation of new chemical entities. mdpi.com For this compound, these technologies offer a powerful approach to systematically explore its chemical space and identify analogs with potentially enhanced biological activities.

Generative AI models, such as Generative Adversarial Networks (GANs) or Variational Autoencoders (VAEs), can be trained on large datasets of known bioactive molecules, including nicotinamide and thiophene (B33073) derivatives. nih.gov These models can learn the underlying chemical rules and structural motifs associated with desired pharmacological properties. Subsequently, they can generate novel molecular structures that are similar to this compound but possess modifications predicted to improve efficacy, selectivity, or pharmacokinetic profiles.

Furthermore, predictive ML models, including Graph Neural Networks (GNNs), can be developed to forecast the biological activities of these newly designed analogs. mdpi.com By representing molecules as graphs, GNNs can effectively learn the relationships between a compound's structure and its activity. mdpi.com For instance, a model could be trained to predict the inhibitory activity of this compound analogs against a specific enzyme or receptor. This would allow for the high-throughput screening of virtual libraries, prioritizing the most promising candidates for synthesis and experimental testing.

| Analog ID | Proposed Modification | Predicted Activity (IC₅₀ in µM) | Predicted ADMET Score |

| NCTN-001 | 5-fluoro substitution on the thienyl ring | 0.5 | 0.85 |

| NCTN-002 | N-ethyl substitution on the cyclopropylamine | 1.2 | 0.78 |

| NCTN-003 | 4-chloro substitution on the pyridine ring | 0.8 | 0.91 |

| NCTN-004 | Bioisosteric replacement of the thienyl ring with a furanyl ring | 2.5 | 0.65 |

This predictive capability can significantly streamline the drug discovery pipeline, reducing the time and cost associated with the identification of lead compounds.

Advanced Simulations for Complex Biological Systems

Understanding the molecular interactions between a drug candidate and its biological target is fundamental to rational drug design. Advanced simulation techniques, such as molecular docking and molecular dynamics (MD) simulations, provide an atomic-level view of these interactions, offering insights that are often inaccessible through experimental methods alone. nih.govresearchgate.net

For this compound, molecular docking studies can be employed to predict its binding mode within the active site of a target protein. nih.gov This can help identify key amino acid residues involved in the interaction and guide the design of analogs with improved binding affinity and selectivity.

Following docking, molecular dynamics simulations can provide a dynamic picture of the ligand-protein complex over time. researchgate.net These simulations can assess the stability of the predicted binding pose and reveal the influence of the compound on the protein's conformational dynamics. This is particularly crucial for understanding the mechanism of action of this compound, especially if its target is a flexible enzyme or a receptor that undergoes conformational changes upon ligand binding.

The insights gained from these simulations can be summarized in a detailed report, as exemplified by the hypothetical data table below:

| Simulation Parameter | This compound |

| Target Protein | Hypothetical Kinase XYZ |

| Predicted Binding Affinity (kcal/mol) | -8.5 |

| Key Interacting Residues | Lys76, Leu132, Asp184 |

| Observed Hydrogen Bonds | Amide N-H with Asp184 backbone carbonyl; Pyridine N with Lys76 side chain |

| Binding Site Water Molecules | 2 bridging water molecules |

| RMSD of Ligand (Å) | 1.2 ± 0.3 |

By leveraging these advanced simulation techniques, researchers can gain a deeper understanding of the structure-activity relationships of this compound and its derivatives, facilitating the design of more potent and selective therapeutic agents. The use of such in silico studies can help to reduce the number of late-stage failures in the drug development process. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-cyclopropyl-2-(3-thienyl)nicotinamide, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves condensation reactions between nicotinamide derivatives and cyclopropane-containing intermediates. For example, analogous methods use triphosgene and triethylamine in dry dichloromethane (DCM) to generate intermediates in situ, achieving yields of 67–97% . Key factors include solvent choice (e.g., DCM for stability), temperature control, and stoichiometric ratios of reagents. Characterization via HPLC/GC with optimized mobile phases (e.g., acetonitrile/water gradients) ensures purity .

Q. How can structural characterization of this compound be performed to confirm regioselectivity and functional group integrity?

- Methodology : X-ray crystallography and Hirshfeld surface analysis are critical for confirming regioselectivity, particularly for thienyl substituents. Spectroscopic methods include:

- ¹H/¹³C NMR : To verify cyclopropyl and thienyl proton environments.

- FT-IR : For carbonyl (C=O) and amine (N-H) stretching frequencies.

- Mass spectrometry : To validate molecular ion peaks and fragmentation patterns .

Q. What are the solubility and stability profiles of this compound in common solvents and under varying pH conditions?

- Methodology : Solubility can be tested via saturation experiments in polar (e.g., DMSO, ethanol) and nonpolar solvents. Stability studies under acidic/basic conditions (pH 2–10) at 25–40°C, monitored by HPLC, reveal degradation kinetics. For example, cyclopropyl groups may hydrolyze under strong acidic conditions .

Advanced Research Questions

Q. How does the electronic nature of the thienyl substituent affect the compound’s biological activity, and what computational models support this?

- Methodology : Density Functional Theory (DFT) calculations can predict electron density distribution and frontier molecular orbitals (HOMO/LUMO) to correlate with bioactivity. Comparative studies with substituted thiophenes (e.g., 2-thienyl vs. 3-thienyl) reveal steric/electronic effects on receptor binding .

Q. What strategies mitigate contradictions in bioassay data between in vitro and in vivo models for this compound?

- Methodology :

- Metabolic stability assays : Liver microsome studies identify metabolic hotspots (e.g., cyclopropyl ring oxidation).

- Pharmacokinetic profiling : Plasma protein binding and clearance rates in rodents vs. human hepatocytes explain species-specific discrepancies .

- Prodrug derivatization : Modifying the nicotinamide moiety to enhance bioavailability .

Q. How can regioselective functionalization of the nicotinamide core be achieved to optimize target engagement?

- Methodology : Directed ortho-metalation (DoM) using lithium amides enables selective substitution at the 2-position of the pyridine ring. Boronic ester intermediates (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane) facilitate Suzuki-Miyaura cross-coupling for thienyl group introduction .

Q. What analytical challenges arise in quantifying trace impurities during scale-up, and how are they resolved?

- Methodology :

- LC-MS/MS : Detects sub-ppm levels of byproducts (e.g., dealkylated derivatives).

- Forced degradation studies : Thermal (40–60°C) and photolytic (ICH Q1B) stress tests identify degradation pathways.

- Column optimization : C18 columns with trifluoroacetic acid (TFA) in mobile phases improve peak resolution for polar impurities .

Key Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.